molecular formula C4H6N4 B145471 4,5-Diaminopyrimidine CAS No. 13754-19-3

4,5-Diaminopyrimidine

Cat. No. B145471
CAS RN: 13754-19-3
M. Wt: 110.12 g/mol
InChI Key: PPAULTVPKLVLII-UHFFFAOYSA-N
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Description

4,5-Diaminopyrimidine is a versatile chemical compound that serves as a key intermediate in the synthesis of various pyrimidine derivatives with potential biological activities. The compound's reactivity and structural motif make it a valuable scaffold in medicinal chemistry for the development of drugs targeting a range of diseases.

Synthesis Analysis

The synthesis of 4,5-diaminopyrimidine derivatives can be achieved through various methods. For instance, the reaction of 5-amino-7-(methylthio)furazano[3,4-d]pyrimidine with different amines allows for the introduction of various substituents at position 7, leading to a range of diaminopyrimidine analogues . Additionally, the condensation of 4,5-diaminopyrimidine with acetoacetic ester under specific conditions yields isomeric dihydropyrimido[4,5-b][1,4]diazepinones, demonstrating the compound's versatility in forming

Scientific Research Applications

Inhibition of Dihydrofolate Reductase

4,5-Diaminopyrimidine derivatives have been explored for their potential as inhibitors of dihydrofolate reductase (DHFR). This enzyme is crucial in the folate pathway, which is essential for the synthesis of DNA, RNA, and proteins. Inhibition of DHFR can have therapeutic applications in antibacterial and anticancer treatments. For example, 2,4-diaminopyrimidines with N,N-disubstituted aminomethyl residues at the 5-position showed high activity against enzymes derived from both TMP-sensitive and TMP-resistant Streptococcus pneumoniae (Wyss et al., 2003).

Antiviral Activity

Certain 4,5-diaminopyrimidine derivatives have demonstrated significant antiviral activity. They have shown inhibitory effects against retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus in cell culture (Hocková et al., 2003).

Synthesis of Novel Compounds

4,5-Diaminopyrimidine is an important starting material for synthesizing various compounds, including pteridines and purines, which have numerous biological applications. An improved method for the preparation of 4,5-diaminopyrimidine itself has been developed, highlighting its significance in synthetic chemistry (Brown, 2007).

Antibacterial and Antifungal Activity

4,5-Diaminopyrimidine derivatives have been synthesized and tested for their antibacterial and antifungal activities. Some of these compounds have shown promising results against selected bacterial species, suggesting their potential use in treating bacterial infections (Cieplik et al., 2003).

Cardiomyogenesis in Embryonic Stem Cells

A class of diaminopyrimidine compounds, known as cardiogenol, has been identified to induce cardiomyogenesis in mouse embryonic stem cells. These compounds can efficiently differentiate stem cells into cardiomyocytes, expressing various cardiac muscle markers, indicating potential applications in cardiac repair (Wu et al., 2004).

properties

IUPAC Name

pyrimidine-4,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c5-3-1-7-2-8-4(3)6/h1-2H,5H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAULTVPKLVLII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40160233
Record name 4,5-Diaminopyrimidine
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Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Diaminopyrimidine

CAS RN

13754-19-3
Record name 4,5-Diaminopyrimidine
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Record name 4,5-Diaminopyrimidine
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Record name 4,5-Diaminopyrimidine
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Record name 4,5-Diaminopyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
603
Citations
M Israel, SK Tinter, DH Trites… - Journal of Heterocyclic …, 1970 - Wiley Online Library
Depending upon reaction conditions, 4,5‐diaminopyrimidine and acetoacetic ester gave a variety of condensation products, including the two isomeric dihydropyrimido[4,5‐b][1,4]‐…
Number of citations: 22 onlinelibrary.wiley.com
Q Dang, RM Rydzewski, DK Cashion, MD Erion - Tetrahedron Letters, 2008 - Elsevier
Attempted conversion of 4-chloro-5-(N-4-bromobutanoyl)amino-6-phenethylaminopyrimidine (2) to 6-chloro-8-[1-(3-bromo)propyl]-9-phenethylpurine (1) under standard cyclization …
Number of citations: 3 www.sciencedirect.com
RK Robins, KJ Dille, CH Willits… - Journal of the American …, 1953 - ACS Publications
A study of the cyclization methods for the preparation of purines has been made. On the basis of this work, a new im-proved procedure for the cyclization of the imidazole ring of the …
Number of citations: 82 pubs.acs.org
DJ Brown - Journal of Applied Chemistry, 1952 - Wiley Online Library
… (Elion & Hitchings, 1947) to give 4 : 5-diaminopyrimidine-2-thiol (VI), which was readily reductively desulphurized with Raney nickel to 4: 5-diaminopyrimidine (VII). The overall yield of …
Number of citations: 24 onlinelibrary.wiley.com
DJ Brown, NW Jacobsen - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
~-AMINOPYRIMIDINE 233 (I; R= R’= H) and its pteridine analogues L4 undergo methylation on the nuclear nitrogen atom in the y-position to the amino-group rather than that in the a-…
Number of citations: 21 pubs.rsc.org
DJ Brown - Journal of Applied Chemistry, 1955 - Wiley Online Library
… (made by formylation of 4 : 5diaminopyrimidine) with lithium aluminium hydride failed, … example of the assumption that 4 : 5diaminopyrimidine derivatives formylate preferentially on the 5…
Number of citations: 27 onlinelibrary.wiley.com
YF SHEALY, RF STRUCK… - The Journal of …, 1961 - ACS Publications
3-Substituted 5-amino-7-chloro-v-triazolo [4, 5-d] pyrimidines havebeen synthesizedfrom the appropriate 2, 5-diamino-4-chloro-6-alkyl (or aryl) aminopyrimidines. Retention of the …
Number of citations: 24 pubs.acs.org
D Hocková, A Holý, M Masojídková… - Journal of Medicinal …, 2003 - ACS Publications
2,4-Diamino-6-hydroxypyrimidines substituted in position 5 by an allyl, benzyl, cyanomethyl, ethoxycarbonylmethyl, phenyl, cyclopropyl, or methyl group were prepared either by C5-…
Number of citations: 129 pubs.acs.org
J Mirza, W Pfleiderer, AD Brewer, A Stuart… - Journal of the Chemical …, 1970 - pubs.rsc.org
Condensation of certain 4,5-diaminopyrimidine derivatives with α-bromoisopropyl methyl ketone is shown to give pyrimido [4,5-b][1,4]oxazines and not the expected dihydropteridine …
Number of citations: 6 pubs.rsc.org
J Clark, W Kernick, AJ Layton - Journal of the Chemical Society …, 1964 - pubs.rsc.org
X= NH,, NMe,, OH, OEt, SH, or C1) have been prepared and their ionisation constants and ultraviolet spectra measured. The diamines were used to prepare purines (11: R= H; X= NH,, …
Number of citations: 2 pubs.rsc.org

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